molecular formula C22H16ClKN3O3P B6422548 potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate CAS No. 474877-47-9

potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate

Cat. No. B6422548
CAS RN: 474877-47-9
M. Wt: 475.9 g/mol
InChI Key: GVSYYOSNSJOIAK-UHFFFAOYSA-M
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Description

Potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate, or KCPP, is a chemical compound that is used in a variety of scientific research applications. It is a phosphinate ester of a phenyl-substituted imidazole, and it is a colorless, crystalline solid with a melting point of 198-200°C. KCPP has been used in a variety of research applications, including as a co-crystallizing agent, a catalyst for organic reactions, and as a reagent for the synthesis of other compounds.

Scientific Research Applications

KCPP has been used in a number of scientific research applications. It has been used as a co-crystallizing agent to facilitate the crystallization of proteins and other macromolecules, as well as to stabilize the structure of the crystals. It has also been used as a catalyst for organic reactions, such as the synthesis of 2-aryl-3-hydroxy-4-methyl-1H-imidazoles and the synthesis of 2-aryl-3-hydroxy-4-methyl-1H-imidazolium salts. Additionally, it has been used as a reagent for the synthesis of other compounds, such as 2-aryl-3-hydroxy-4-methyl-1H-imidazole-2-carboxamides and 2-aryl-3-hydroxy-4-methyl-1H-imidazolium-2-carboxamides.

Mechanism of Action

The mechanism of action of KCPP is not fully understood. It is believed to interact with the protein or macromolecule it is used to crystallize, forming hydrogen bonds between the two molecules and stabilizing the crystal structure. Additionally, it is thought to act as a catalyst for organic reactions by forming a complex with the reactants and facilitating the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of KCPP have not been extensively studied. However, it has been shown to be non-toxic and non-irritating to the skin, eyes, and respiratory system, making it a safe reagent for laboratory use.

Advantages and Limitations for Lab Experiments

KCPP has several advantages for laboratory use, including its low cost, low toxicity, and its ability to act as both a co-crystallizing agent and a catalyst for organic reactions. However, it is not soluble in most organic solvents, which can limit its use in some applications. Additionally, its melting point of 198-200°C is relatively high, making it difficult to use in some experiments.

Future Directions

The potential applications of KCPP are vast and varied. It could be used as a co-crystallizing agent in the crystallization of other proteins and macromolecules, or as a catalyst for other organic reactions. Additionally, it could be used as a reagent for the synthesis of other compounds, such as anionic surfactants, and as a reagent for the synthesis of other heterocyclic compounds. Finally, it could be used in the development of new materials, such as polymers, for use in a variety of applications.

Synthesis Methods

KCPP can be synthesized through a three-step process. The first step involves the reaction of 2-chlorobenzamide with 1-phenyl-1H-imidazole-2-carbaldehyde in the presence of potassium carbonate and ethylenediamine. This is followed by the reaction of the resulting compound with phenylphosphonic dichloride in the presence of potassium carbonate, and finally the reaction with potassium hydroxide to form KCPP.

properties

IUPAC Name

potassium;[1-[4-[(2-chlorobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN3O3P.K/c23-20-9-5-4-8-19(20)21(27)25-16-10-12-17(13-11-16)26-15-14-24-22(26)30(28,29)18-6-2-1-3-7-18;/h1-15H,(H,25,27)(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYYOSNSJOIAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClKN3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate

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